molecular formula C10H12N2O3 B2574087 N-(2-hydroxyethyl)-N'-phenylethanediamide CAS No. 69433-42-7

N-(2-hydroxyethyl)-N'-phenylethanediamide

Cat. No.: B2574087
CAS No.: 69433-42-7
M. Wt: 208.217
InChI Key: NPQJVBMNVYKEHR-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N’-phenylethanediamide: is an organic compound that features both amide and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a phenyl group attached to an ethanediamide backbone, with a hydroxyethyl group attached to one of the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-phenylethanediamide typically involves the reaction of phenylethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc-doped calcium oxide, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature of around 90°C and ensuring the reaction mixture is free from moisture to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of N-(2-hydroxyethyl)-N’-phenylethanediamide can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a heterogeneous catalyst to ensure high conversion rates and selectivity. The process is optimized to minimize waste and maximize yield, making it a commercially viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N’-phenylethanediamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)-N’-phenylethylamine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-(2-oxoethyl)-N’-phenylethanediamide

    Reduction: N-(2-hydroxyethyl)-N’-phenylethylamine

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxyethyl)-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of surfactants, chelating agents, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: N-(2-hydroxyethyl)-N’-phenylethanediamide is unique due to the presence of both a phenyl group and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQJVBMNVYKEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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